molecular formula C12H12BrNO B504082 [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine CAS No. 880815-55-4

[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine

Cat. No. B504082
CAS RN: 880815-55-4
M. Wt: 266.13g/mol
InChI Key: WQXGLWXDVMXQES-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s physical appearance and its uses .


Synthesis Analysis

This involves understanding how the compound is made. It could be synthesized in the lab using various chemical reactions .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine in scientific research is its high potency and selectivity for TAAR1. This makes it a valuable tool for studying the role of TAAR1 in various physiological and behavioral processes. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on the body are not yet well understood. In addition, this compound is a synthetic compound, which may limit its usefulness in certain types of experiments.

Future Directions

There are many potential future directions for research on [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine and its role in physiological and behavioral processes. One area of interest is the potential use of this compound as a treatment for drug addiction, given its ability to modulate dopamine release in the brain. Another area of interest is the role of TAAR1 in the regulation of circadian rhythm, and the potential use of this compound as a treatment for sleep disorders. Finally, there is potential for the development of new compounds that are even more potent and selective for TAAR1 than this compound, which could further advance our understanding of the role of TAAR1 in various physiological and behavioral processes.

Synthesis Methods

[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine can be synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with furfurylamine to form 5-(4-bromophenyl)-2-furylamine. This intermediate is then reacted with formaldehyde and methylamine to form this compound. The synthesis of this compound has been described in detail in several publications, including a 2016 paper by Scholze et al.

Scientific Research Applications

[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine has been used extensively in scientific research to study the role of TAAR1 in various physiological and behavioral processes. For example, this compound has been used to investigate the role of TAAR1 in the regulation of dopamine release in the brain, as well as its potential as a target for treatment of drug addiction. This compound has also been used to study the role of TAAR1 in modulation of the immune system, regulation of circadian rhythm, and other processes.

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXGLWXDVMXQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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